molecular formula C20H12F3N3O3S2 B11084936 3-amino-N-(1,3-benzodioxol-5-yl)-6-(thiophen-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide

3-amino-N-(1,3-benzodioxol-5-yl)-6-(thiophen-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B11084936
M. Wt: 463.5 g/mol
InChI Key: IINVHONATLSVOD-UHFFFAOYSA-N
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Description

3-AMINO-N-(1,3-BENZODIOXOL-5-YL)-6-(2-THIENYL)-4-(TRIFLUOROMETHYL)THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE is a complex organic compound with a unique structure that includes a benzodioxole, thienyl, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-AMINO-N-(1,3-BENZODIOXOL-5-YL)-6-(2-THIENYL)-4-(TRIFLUOROMETHYL)THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability while minimizing waste and production costs .

Chemical Reactions Analysis

Types of Reactions

3-AMINO-N-(1,3-BENZODIOXOL-5-YL)-6-(2-THIENYL)-4-(TRIFLUOROMETHYL)THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

3-AMINO-N-(1,3-BENZODIOXOL-5-YL)-6-(2-THIENYL)-4-(TRIFLUOROMETHYL)THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 3-AMINO-N-(1,3-BENZODIOXOL-5-YL)-6-(2-THIENYL)-4-(TRIFLUOROMETHYL)THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and

Properties

Molecular Formula

C20H12F3N3O3S2

Molecular Weight

463.5 g/mol

IUPAC Name

3-amino-N-(1,3-benzodioxol-5-yl)-6-thiophen-2-yl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide

InChI

InChI=1S/C20H12F3N3O3S2/c21-20(22,23)10-7-11(14-2-1-5-30-14)26-19-15(10)16(24)17(31-19)18(27)25-9-3-4-12-13(6-9)29-8-28-12/h1-7H,8,24H2,(H,25,27)

InChI Key

IINVHONATLSVOD-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)C3=C(C4=C(S3)N=C(C=C4C(F)(F)F)C5=CC=CS5)N

Origin of Product

United States

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